Ethyl 5-bromo-7-(difluoromethyl)benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-bromo-7-(difluoromethyl)benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-7-(difluoromethyl)benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, and an appropriate reagent like ethyl bromoacetate.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl iodide, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-7-(difluoromethyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzofuran derivatives.
Scientific Research Applications
Ethyl 5-bromo-7-(difluoromethyl)benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-tumor, antibacterial, and antiviral activities.
Biological Studies: The compound can be used to study the biological activities of benzofuran derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-7-(difluoromethyl)benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets, while the benzofuran ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-7-fluoro-benzofuran-2-carboxylate: Similar structure but with a fluorine atom instead of a difluoromethyl group.
Ethyl 5-bromo-7-methyl-benzofuran-2-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group.
Ethyl 5-bromo-7-chloro-benzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of a difluoromethyl group.
Uniqueness
Ethyl 5-bromo-7-(difluoromethyl)benzofuran-3-carboxylate is unique due to the presence of the difluoromethyl group, which can significantly influence its biological activity and chemical properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9BrF2O3 |
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Molecular Weight |
319.10 g/mol |
IUPAC Name |
ethyl 5-bromo-7-(difluoromethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H9BrF2O3/c1-2-17-12(16)9-5-18-10-7(9)3-6(13)4-8(10)11(14)15/h3-5,11H,2H2,1H3 |
InChI Key |
GWOJRWZQKZZMOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2C(F)F)Br |
Origin of Product |
United States |
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